(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Overview
Description
CYN154806 is a cyclic octapeptide known for its potent and selective antagonistic properties towards the somatostatin receptor subtype 2 (SST2). This compound has been extensively studied for its ability to inhibit the binding of somatostatin to its receptors, making it a valuable tool in neuropharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: CYN154806 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the use of protected amino acids, which are coupled to a resin-bound peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin to yield the final product .
Industrial Production Methods: While specific industrial production methods for CYN154806 are not widely documented, the general approach involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: CYN154806 primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. The compound is stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions:
Peptide Bond Formation: Utilizes protected amino acids, coupling reagents like N,N’-diisopropylcarbodiimide (DIC), and activators such as hydroxybenzotriazole (HOBt).
Disulfide Bridge Formation: Achieved through oxidation of cysteine residues using reagents like iodine or air oxidation
Major Products: The major product of these reactions is the cyclic octapeptide CYN154806, characterized by its specific sequence and disulfide bridge between cysteine residues .
Scientific Research Applications
CYN154806 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and structure-activity relationships.
Biology: Employed in research on somatostatin receptors and their role in cellular signaling.
Medicine: Investigated for its potential therapeutic applications in conditions involving somatostatin dysregulation, such as neuroendocrine tumors.
Industry: Utilized in the development of diagnostic assays and as a reference compound in pharmacological studies
Mechanism of Action
CYN154806 exerts its effects by selectively binding to the somatostatin receptor subtype 2 (SST2), thereby inhibiting the binding of somatostatin. This antagonistic action blocks the downstream signaling pathways mediated by SST2, which are involved in various physiological processes such as hormone secretion, cell proliferation, and neurotransmission .
Comparison with Similar Compounds
BIM-23056: Another somatostatin receptor antagonist with a different selectivity profile.
RC-160: A somatostatin analog with broader receptor affinity.
Comparison: CYN154806 is unique in its high selectivity for SST2, with pIC50 values of 8.58 for SST2, compared to lower affinities for other somatostatin receptor subtypes. This selectivity makes it a valuable tool for studying SST2-specific pathways and functions .
Properties
IUPAC Name |
(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H68N12O14S2/c1-30(69)48-56(80)66-47(54(78)62-42(49(58)73)23-33-12-18-37(71)19-13-33)29-84-83-28-46(65-51(75)43(60-31(2)70)24-32-10-16-36(17-11-32)68(81)82)55(79)63-44(25-34-14-20-38(72)21-15-34)52(76)64-45(26-35-27-59-40-8-4-3-7-39(35)40)53(77)61-41(50(74)67-48)9-5-6-22-57/h3-4,7-8,10-21,27,30,41-48,59,69,71-72H,5-6,9,22-26,28-29,57H2,1-2H3,(H2,58,73)(H,60,70)(H,61,77)(H,62,78)(H,63,79)(H,64,76)(H,65,75)(H,66,80)(H,67,74)/t30-,41+,42-,43+,44+,45-,46-,47+,48+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTVTSXTFYXNSG-HDNDNHAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H68N12O14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1197.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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